molecular formula C21H19N3O4S B2626700 3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid CAS No. 861211-11-2

3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid

Cat. No. B2626700
CAS RN: 861211-11-2
M. Wt: 409.46
InChI Key: NQDFJAPLSBZEPY-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications

Polymer Applications and Environmental Science

Acrylamide and its Derivatives : Acrylamide, a compound related to acrylic acid derivatives, is extensively studied for its wide range of industrial applications, particularly in the production of polyacrylamides. These polymers are crucial in water and wastewater treatment, pulp and paper processing, and mining. The review by Taeymans et al. (2004) emphasizes the significance of understanding the formation, presence, and control of acrylamide in foods due to its potential health risks, highlighting the broader context of acrylic acid derivatives in both food science and industrial applications (Taeymans et al., 2004).

Biomedical Applications : The use of acrylic acid in biomedical applications, particularly through plasma polymerization, offers innovative solutions for tissue engineering and regenerative medicine. Bitar et al. (2018) discuss how plasma polymerized acrylic acid (PPAA) coatings improve cell adhesion, proliferation, and differentiation, which are crucial for biomedical implants and devices. This review underlines the potential of acrylic acid derivatives in creating biocompatible surfaces for medical applications (Bitar et al., 2018).

Medicinal Chemistry and Drug Development

Cinnamic Acid Derivatives : Derivatives of cinnamic acid, a compound related to 3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid, have been explored for their anticancer properties. De et al. (2011) review the synthesis and biological evaluation of various cinnamic acid derivatives, revealing their potential as antitumor agents. This suggests a possible application area for the compound , exploring its utility in developing new anticancer drugs (De et al., 2011).

Environmental Safety and Food Science

Reduction of Toxic Substances : Acrylamide's presence in foods and its potential health risks necessitate the development of methods to reduce its formation. Friedman and Levin (2008) review various strategies to minimize dietary acrylamide, including the selection of raw materials with low precursor levels and processing conditions that limit its formation. This area of research is crucial for ensuring food safety and reducing the risk of exposure to harmful substances, pointing to the relevance of understanding and controlling compounds like acrylic acid derivatives (Friedman & Levin, 2008).

properties

IUPAC Name

(E)-3-[2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrophenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-14-2-4-15(5-3-14)21-23-17(13-29-21)10-11-22-19-8-7-18(24(27)28)12-16(19)6-9-20(25)26/h2-9,12-13,22H,10-11H2,1H3,(H,25,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDFJAPLSBZEPY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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